molecular formula C17H12O3S B15204293 2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester

2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester

Katalognummer: B15204293
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: CXWQRDDRLVGRJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran ring, which is a fused aromatic ring system containing both benzene and furan rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for synthesizing benzofuran derivatives is through the cyclization of o-hydroxyaryl ketones with suitable reagents . The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols .

Wissenschaftliche Forschungsanwendungen

2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Benzofuranethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C17H12O3S

Molekulargewicht

296.3 g/mol

IUPAC-Name

S-benzyl 2-(1-benzofuran-2-yl)-2-oxoethanethioate

InChI

InChI=1S/C17H12O3S/c18-16(15-10-13-8-4-5-9-14(13)20-15)17(19)21-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI-Schlüssel

CXWQRDDRLVGRJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.